

Application Note: ACE2 Receptor Binding Assays for (S)-Azelastine

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Compound Focus: (S)-Azelastine

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Introduction and Mechanism of Action

The SARS-CoV-2 virus enters human cells by binding its **Spike (S) glycoprotein** to the **Angiotensin-Converting Enzyme 2 (ACE2) receptor** on the host cell surface. The receptor binding domain (RBD) within the S1 subunit mediates this attachment, which is a critical initial step for infection. ACE2 is a type I transmembrane glycoprotein expressed in numerous tissues, including the respiratory tract, heart, kidney, and intestines. Research indicates that Azelastine hydrochloride, a histamine H1-receptor antagonist commonly used in nasal sprays for allergic rhinitis, binds to ACE2. This binding is believed to **inhibit the entry** of SARS-CoV-2 into cells, positioning Azelastine as a promising candidate for drug repurposing against COVID-19 [1] [2] [3]. The diagram below illustrates this proposed mechanism of action.

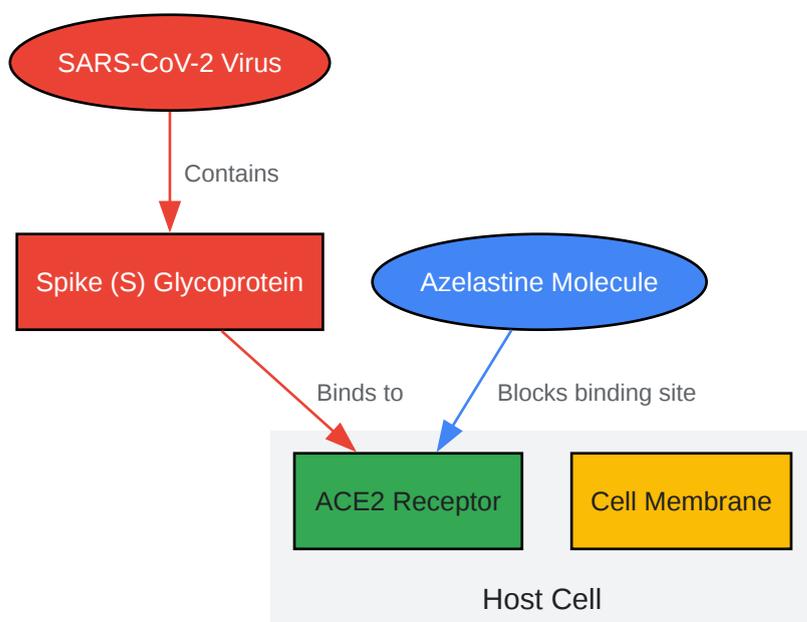


Figure 1. Proposed Antiviral Mechanism of Azelastine.

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Key Experimental Findings and Quantitative Data

Experimental data from multiple studies confirm Azelastine's affinity for ACE2 and its efficacy in inhibiting viral entry. The table below summarizes key quantitative findings.

Table 1: Summary of Key Experimental Data for Azelastine [2] [3] [4]

Assay Type	Experimental Model	Key Outcome Measured	Result (Mean ± SD or as stated)	Interpretation
Surface Plasmon Resonance (SPR)	Recombinant ACE2 protein	Equilibrium Dissociation Constant (K_D)	$(2.58 \pm 0.48) \times 10^{-7}$ M	High affinity binding to ACE2.

Assay Type	Experimental Model	Key Outcome Measured	Result (Mean ± SD or as stated)	Interpretation
Pseudovirus Infection Assay	ACE2-overexpressing HEK293T (ACE2h) cells	Half-Maximal Effective Concentration (EC ₅₀)	3.834 μM	Potent inhibition of viral entry.
Cell Viability Assay (Cytotoxicity)	Vero E6 cells / ACE2h cells	Half-Maximal Cytotoxic Concentration (CC ₅₀)	>100 μM	High safety margin (Therapeutic Index >26).
Clinical Trial (Viral Load)	SARS-CoV-2 positive patients (0.1% Nasal Spray)	Viral Load Reduction vs. Placebo	p = 0.007	Significant reduction in human patients.
In Vitro Infection Assay	Vero cells (hTMPRSS2/ACE2)	EC ₅₀ against SARS-CoV-2 (B.1.177)	2.2 - 6.5 μM	Inhibition of authentic virus infection.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

This protocol determines the real-time binding kinetics and affinity between Azelastine and the ACE2 receptor.

- **Principle:** Measures changes in the refractive index on a biosensor chip surface when a ligand (ACE2) interacts with an analyte (Azelastine).
- **Materials:**
 - SPR instrument (e.g., OpenSPR)
 - NTA sensor chip
 - Recombinant human ACE2 protein with a 6x-His tag

- Azelastine hydrochloride (TargetMol)
- Running buffer: HBS-EP (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
- Regeneration solution: 200 mM imidazole, 40 mM NiCl₂
- **Procedure [2] [5]:**
 - **Chip Preparation:** Prime the sensor surface and charge the NTA chip with Ni²⁺ by injecting the regeneration solution.
 - **Ligand Immobilization:** Dilute His-tagged ACE2 protein to 20 µg/mL in running buffer. Inject over the chip surface at a flow rate of 20 µL/min for capture.
 - **Analyte Binding:** Prepare a series of Azelastine concentrations in running buffer. Inject the solutions over the ACE2-immobilized chip at a flow rate of 20 µL/min after the baseline has stabilized.
 - **Regeneration:** Regenerate the chip surface between analyte injections using a pulse of regeneration solution to remove bound Azelastine.
 - **Data Analysis:** Fit the resulting sensorgrams (wavelength shift vs. time) using a 1:1 binding model in analysis software (e.g., TraceDrawer) to calculate the dissociation constant (K_D).

Cell-Based SARS-CoV-2 Spike Pseudovirus Entry Assay

This protocol assesses the functional ability of Azelastine to inhibit the cellular entry of a SARS-CoV-2 pseudovirus.

- **Principle:** A replication-incompetent pseudovirus, bearing the SARS-CoV-2 Spike protein, infects cells expressing ACE2. Inhibition of entry is measured via a reporter gene.
- **Materials:**
 - ACE2-overexpressing HEK293T (ACE2h) cells
 - SARS-CoV-2 Spike pseudovirus (e.g., PSC001 from Sino Biological)
 - Dulbecco's Modification of Eagle's Medium (DMEM) with 10% FBS
 - Azelastine hydrochloride
 - Cell Counting Kit-8 (CCK-8) or similar
 - Luciferase assay system
- **Procedure [2]:**
 - **Cell Seeding:** Seed ACE2h cells in a 96-well plate and incubate overnight until 70-80% confluent.
 - **Drug Pre-treatment:** Prepare serial dilutions of Azelastine in culture medium. Pre-treat cells with the drug for a specified period (e.g., 1 hour).
 - **Virus Infection:** Incubate the pseudovirus with the drug-treated cells. Include untreated infected cells as a positive control and uninfected cells as a negative control.
 - **Incubation:** Culture the cells for an appropriate period (e.g., 48-72 hours).

- **Viability Check:** Assess cell viability using the CCK-8 assay to rule out cytotoxicity.
- **Readout:** Measure the luciferase activity or other reporter signal. The signal intensity correlates with the success of viral entry.
- **Data Analysis:** Calculate the percentage inhibition relative to the positive control and determine the EC_{50} using non-linear regression analysis.

Molecular Docking to Predict Binding Interactions

This computational protocol predicts the binding mode and molecular interactions between Azelastine and the ACE2 receptor.

- **Principle:** Simulates how the Azelastine molecule (ligand) fits into the 3D structure of the ACE2 receptor (protein) at an atomic level.
- **Materials:**
 - Molecular docking software (e.g., SYBYL-X 2.0, AutoDock Vina)
 - Protein Data Bank (PDB) file of ACE2 in complex with SARS-CoV-2 Spike RBD (e.g., PDB ID: 6LZG)
 - 3D chemical structure file of Azelastine (e.g., SDF format from PubChem)
- **Procedure [2] [5]:**
 - **Protein Preparation:** Download the crystal structure 6LZG. Remove water molecules, co-crystallized ligands, and add hydrogen atoms. Assign charges (e.g., AMBER7 FF99) and perform energy minimization.
 - **Ligand Preparation:** Obtain the 3D structure of Azelastine. Assign Gasteiger-Hückel charges and perform energy minimization.
 - **Define Binding Site:** The binding site is typically defined as the region on ACE2 that interacts with the Spike RBD, particularly around the critical residue Lys353.
 - **Run Docking:** Execute the docking simulation to generate multiple potential binding poses.
 - **Analysis:** Analyze the top-ranking poses for favorable interactions, such as hydrogen bonds (e.g., with Lys353 of ACE2), hydrophobic contacts, and ionic interactions. The workflow for this protocol is summarized below.

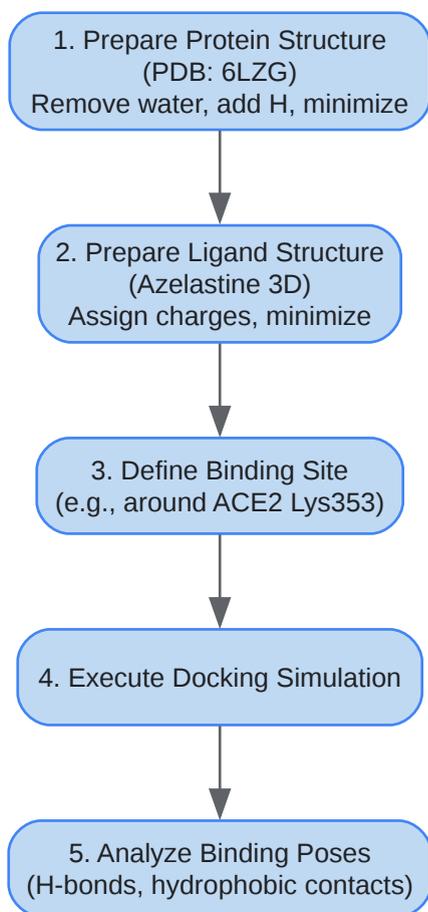


Figure 2. Workflow for Molecular Docking Analysis.

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Discussion and Conclusion

The collective evidence from biophysical, computational, and cellular assays strongly supports the conclusion that Azelastine binds with high affinity to the ACE2 receptor and functionally inhibits SARS-CoV-2 entry into cells. The translation of this effect into a **significant reduction of viral load in a clinical trial** using a commercially available nasal spray formulation is particularly promising [4]. The high therapeutic index ($CC_{50} > 100 \mu\text{M}$ vs. $EC_{50} \sim 3.8 \mu\text{M}$) indicates a wide safety margin for the antiviral effect [2] [3].

Azelastine's dual action as an antihistamine and a potential antiviral agent, coupled with its established safety profile and availability as a nasal spray, makes it an excellent candidate for topical pre-exposure or early

post-exposure prophylaxis against SARS-CoV-2. Further clinical studies are warranted to fully establish its efficacy in larger populations.

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